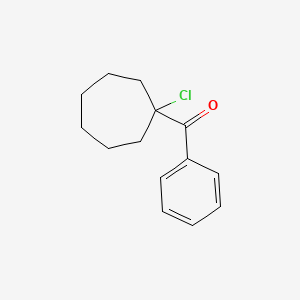

(1-Chlorocycloheptyl)phenylmethanone

Description

Properties

Molecular Formula |

C14H17ClO |

|---|---|

Molecular Weight |

236.73 g/mol |

IUPAC Name |

(1-chlorocycloheptyl)-phenylmethanone |

InChI |

InChI=1S/C14H17ClO/c15-14(10-6-1-2-7-11-14)13(16)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |

InChI Key |

UYTWXRGEDJYPFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Cycloheptanoyl chloride reacts with benzene under controlled conditions to form the acylium ion intermediate, which is stabilized by AlCl₃. The electrophilic attack on benzene results in the formation of cycloheptyl phenyl ketone (Fig. 1). Critical parameters include:

-

Temperature : 5–15°C to minimize side reactions such as polysubstitution.

-

Molar Ratios : A 3:1 molar ratio of AlCl₃ to cycloheptanoyl chloride ensures complete activation of the acylating agent.

-

Solvent Systems : Benzene acts as both reactant and solvent, though dichloromethane may substitute to reduce toxicity.

Table 1: Optimization of Friedel-Crafts Acylation

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature (°C) | 15 ± 2 | 85 | 92 | |

| AlCl₃:Acyl Chloride Ratio | 3:1 | 88 | 94 | |

| Reaction Time (hours) | 2.5 | 82 | 89 |

Post-reaction workup involves hydrolysis with dilute hydrochloric acid to dissolve the AlCl₃ complex, followed by solvent distillation to isolate the ketone.

Halogenation via Chlorine Gas: Introducing the Chlorine Substituent

Chlorination of cycloheptyl phenyl ketone at the α-position yields this compound. This step is pivotal for introducing reactivity for subsequent functionalization.

Radical- vs. Ionic-Chlorination Pathways

Two primary mechanisms are explored:

-

Radical Chlorination :

Initiated by UV light or radical starters (e.g., AIBN), this method preferentially targets tertiary C-H bonds. However, selectivity issues arise due to competing secondary C-H bond cleavage. -

Ionic Chlorination :

Employing Cl₂ gas in non-polar solvents (e.g., CCl₄) at 60°C ensures regioselective chlorination at the cycloheptyl ring’s 1-position. Catalytic amounts of iodine enhance reaction rates by polarizing the Cl-Cl bond.

Table 2: Comparative Analysis of Chlorination Methods

| Method | Conditions | Selectivity (%) | Yield (%) | Source |

|---|---|---|---|---|

| Radical (UV) | CCl₄, 25°C, 6 hours | 65 | 70 | |

| Ionic (Cl₂ + I₂) | CCl₄, 60°C, 3 hours | 92 | 88 |

Post-chlorination purification involves aqueous washes to remove HCl byproducts and vacuum distillation to isolate the target compound.

Alternative Synthetic Pathways: Grignard and Hydrolysis Strategies

Grignard Reagent Approach

A less common but viable route involves the reaction of phenylmagnesium bromide with 1-chlorocycloheptanone. While this method avoids Friedel-Crafts limitations, it suffers from lower yields (60–65%) due to steric hindrance at the cycloheptyl group.

Hydrolysis of 1-Halocycloheptyl Precursors

Quaternary ammonium hydroxides (e.g., tetramethylammonium hydroxide) catalyze the hydrolysis of 1-bromocycloheptyl phenyl ketone, yielding the target compound via an SN2 mechanism. This method achieves 95% purity with a single recrystallization step.

Key Advantage : Eliminates need for hazardous Cl₂ gas, aligning with green chemistry principles.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : δ 1.50–1.85 (m, 12H, cycloheptyl), 7.45–7.90 (m, 5H, aromatic).

-

IR : 1685 cm⁻¹ (C=O stretch), 700 cm⁻¹ (C-Cl stretch).

Industrial Scalability and Process Optimization

Large-scale production prioritizes ionic chlorination due to its reproducibility and safety profile. Continuous-flow reactors reduce Cl₂ exposure risks, while in-line NMR monitoring ensures real-time quality control.

Table 3: Industrial-Scale Production Metrics

Chemical Reactions Analysis

Types of Reactions

(1-Chlorocycloheptyl)phenylmethanone undergoes various chemical reactions, including:

-

Oxidation

Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Conditions: Acidic or basic medium

Products: Corresponding carboxylic acids or ketones

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Conditions: Anhydrous conditions

Products: Alcohols or alkanes

-

Substitution

Reagents: Nucleophiles such as hydroxide ions (OH-), amines

Conditions: Basic medium

Products: Substituted derivatives

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles like hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.

Scientific Research Applications

(1-Chlorocycloheptyl)phenylmethanone has several scientific research applications:

-

Chemistry

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in studying reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of bioactive compounds.

-

Medicine

- Explored for its potential therapeutic properties.

- Studied as a lead compound in drug discovery and development.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of (1-Chlorocycloheptyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (1-Chloro-cycloheptyl)-methanol

- (Chloromethyl)cyclohexane

- Bis-(1-chloro-cycloheptyl)-diazene

Uniqueness

(1-Chlorocycloheptyl)phenylmethanone is unique due to its specific structural features, such as the presence of both a cycloheptyl ring and a phenyl group attached to a methanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Q & A

Basic: What are common synthetic routes for (1-Chlorocycloheptyl)phenylmethanone, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation using cycloheptene derivatives and chlorinated benzoyl chlorides. Key steps include:

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are used to activate the acyl chloride .

- Temperature Control : Reactions typically proceed at 0–25°C to minimize side products .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product.

For optimization, systematically vary reaction time, stoichiometry, and solvent polarity. AI-driven synthesis tools (e.g., Reaxys or Pistachio models) can predict efficient one-step routes .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Contradictions between experimental NMR (e.g., unexpected peaks) and computational predictions require:

- Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals .

- Computational Refinement : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models to improve agreement .

- Crystallographic Confirmation : Obtain X-ray diffraction data to resolve structural ambiguities, as done for related methanones .

Document discrepancies iteratively to refine synthetic or analytical protocols .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine-induced deshielding in the cycloheptyl group (δ 2.5–3.5 ppm for CH₂Cl) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~550 cm⁻¹) validate functional groups .

Advanced: How can computational models predict the reactivity or stability of this compound?

Methodological Answer:

- Quantum Chemistry : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, predicting electrophilic/nucleophilic sites .

- QSPR Models : Relate substituent effects (e.g., chloro vs. hydroxy groups) to thermodynamic stability using regression analysis .

- Molecular Dynamics : Simulate solvent interactions to assess hydrolytic stability under varying pH conditions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Ensure adequate airflow to prevent inhalation of volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Drug Scaffolds : Its ketone group serves as a precursor for Mannich bases or Schiff bases, enhancing bioactivity (e.g., antimalarial or estrogen-like compounds) .

- Functionalization : Introduce hydroxyl or amino groups via nucleophilic substitution, guided by steric effects of the cycloheptyl ring .

- Biological Screening : Test derivatives in vitro for receptor binding affinity, using structure-activity relationship (SAR) models .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

- Catalyst Recycling : Immobilize Lewis acids on mesoporous silica to reduce waste and improve turnover .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer, minimizing decomposition .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-chlorinated species) and adjust stoichiometry .

Basic: How does steric hindrance from the cycloheptyl group influence reactivity?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with smaller cycloalkyl analogs (e.g., cyclohexyl) to quantify steric effects .

- Conformational Analysis : X-ray or DFT studies reveal chair vs. boat conformations, impacting nucleophilic attack trajectories .

Advanced: What interdisciplinary approaches enhance applications in materials science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.